2-Amino-5-chlorobenzenesulfonic acid;aniline
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Overview
Description
2-Amino-5-chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO3S. It is also known by other names such as 5-chloroorthanilic acid and 4-chloroaniline-2-sulfonic acid . This compound is a white powder that is hygroscopic and has a melting point greater than 300°C .
Preparation Methods
2-Amino-5-chlorobenzenesulfonic acid can be synthesized through the sulfonation of 4-chloroaniline. The process involves slowly adding 100% sulfuric acid to a mixture of 4-chloroaniline and diphenyl sulfone, resulting in the formation of 4-chloroaniline-2-sulfonic acid and water . Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-Amino-5-chlorobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-chlorobenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-5-chlorobenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The amino and sulfonic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, depending on the specific application and target molecule .
Comparison with Similar Compounds
2-Amino-5-chlorobenzenesulfonic acid can be compared with similar compounds such as:
- 2-Amino-4-chlorobenzenesulfonic acid
- 2-Amino-3-chlorobenzenesulfonic acid
- 2-Amino-6-chlorobenzenesulfonic acid
These compounds share similar structural features but differ in the position of the chlorine atom on the benzene ring. This positional difference can influence their chemical reactivity and applications, making 2-Amino-5-chlorobenzenesulfonic acid unique in its specific properties and uses .
Properties
CAS No. |
676129-28-5 |
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Molecular Formula |
C12H13ClN2O3S |
Molecular Weight |
300.76 g/mol |
IUPAC Name |
2-amino-5-chlorobenzenesulfonic acid;aniline |
InChI |
InChI=1S/C6H6ClNO3S.C6H7N/c7-4-1-2-5(8)6(3-4)12(9,10)11;7-6-4-2-1-3-5-6/h1-3H,8H2,(H,9,10,11);1-5H,7H2 |
InChI Key |
UUZLOUKVIFPZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC(=C(C=C1Cl)S(=O)(=O)O)N |
Origin of Product |
United States |
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